N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN4O4S2 and its molecular weight is 466.96. The purity is usually 95%.
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Biological Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a chlorothiophene moiety linked to an oxadiazole ring and a sulfonamide group attached to a piperidine . The molecular formula is C16H15ClN4O5S, with a molecular weight of approximately 442.9 g/mol.
Antitumor Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit antitumor properties . For example, studies have shown that derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways and inducing oxidative stress. In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines.
Antimicrobial Properties
The compound also displays notable antimicrobial activity . It has been tested against several bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties comparable to conventional antibiotics .
The proposed mechanism involves binding to specific enzymes or receptors, modulating their activity, which leads to various biological effects. For instance, the compound may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, thereby affecting neuronal signaling .
Synthesis Methods
The synthesis of this compound typically follows these steps:
- Formation of Oxadiazole Ring : The initial step involves the reaction of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amines with suitable electrophiles.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions involving piperidine derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with the sulfonamide-piperidine moiety.
Case Studies and Research Findings
Several studies have focused on similar compounds with oxadiazole and piperidine structures:
In these studies, various spectral data analyses (NMR, IR) were employed to elucidate the structures of synthesized molecules. Additionally, molecular docking studies provided insights into interactions at the molecular level.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-12-3-2-10-24(11-12)30(26,27)14-6-4-13(5-7-14)17(25)21-19-23-22-18(28-19)15-8-9-16(20)29-15/h4-9,12H,2-3,10-11H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPVALQQOZCNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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